Structural Differentiation: Ethanediamide Linker vs. Olaparib Piperazine-Carboxamide Scaffold
CAS 946219-87-0 features an ethanediamide (oxalamide) linker connecting the phthalazinone core to the N-allyl terminus. In contrast, olaparib (AZD2281, CAS 763113-22-0) employs a piperazine-carboxamide linker bearing a 4-fluorobenzyl and cyclopropanecarbonyl moiety [1]. The ethanediamide linker introduces two amide bonds with distinct hydrogen-bonding capacity and conformational rigidity compared to the single amide bond in the piperazine-carboxamide system. In phthalazinone-based PARP inhibitors, the linker region has been shown to critically modulate allosteric coupling between the DNA-binding site and the NAD+-binding pocket, directly influencing target residence time and cellular cytotoxicity profiles [2].
| Evidence Dimension | Linker type and structural topology |
|---|---|
| Target Compound Data | Ethanediamide (oxalamide) linker with two amide bonds; allyl terminus |
| Comparator Or Baseline | Olaparib: piperazine-carboxamide linker with one amide bond; 4-fluorobenzyl + cyclopropanecarbonyl terminus |
| Quantified Difference | Different linker: 2 amide bonds (target) vs. 1 amide bond (olaparib); different terminal substituent topology. No direct comparative IC50 data available for the target compound. |
| Conditions | Structural comparison based on published crystal structures of phthalazinone PARP-1 complexes (PDB); no direct comparative biochemical assay available for CAS 946219-87-0 |
Why This Matters
The ethanediamide linker topology can alter PARP-1 binding kinetics and allosteric regulation, which directly impacts whether the inhibitor acts as a catalytic inhibitor or a cytotoxic PARP trapper, a key determinant of therapeutic index in PARP inhibitor selection [2][3].
- [1] Menear KA, Adcock C, Boulter R, et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J Med Chem. 2008;51(20):6581-6591. View Source
- [2] Arnold MR, Langelier MF, Gartrell J, et al. Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology. 2022;29(12):1694-1708.e10. View Source
- [3] Murai J, Huang SY, Das BB, et al. Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. 2012;72(21):5588-5599. doi:10.1158/0008-5472.CAN-12-2753 View Source
